ethyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene moiety fused with a cyclopenta[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and cyclopenta[b]thiophene intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include ethyl acetoacetate, aromatic amines, and sulfur sources. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including the use of environmentally friendly solvents and catalysts, are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chromene or thiophene rings .
Scientific Research Applications
ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromene moiety and exhibit similar biological activities.
Thiophene derivatives: These compounds have the thiophene ring system and are known for their diverse chemical reactivity.
Indole derivatives: These compounds are structurally related and have significant biological and pharmaceutical applications .
The uniqueness of ETHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21NO5S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[(7,8-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-4-27-22(26)18-14-6-5-7-17(14)29-21(18)23-20(25)16-10-15(24)13-9-8-11(2)12(3)19(13)28-16/h8-10H,4-7H2,1-3H3,(H,23,25) |
InChI Key |
OGLVFRTWPUMLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
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